molecular formula C12H11ClFN B6320554 1-(4-Chloro-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 1456074-62-6

1-(4-Chloro-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B6320554
CAS No.: 1456074-62-6
M. Wt: 223.67 g/mol
InChI Key: JJYMLZMLMZNAAN-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of chloro and fluoro substituents on the phenyl ring, along with methyl groups on the pyrrole ring, imparts unique chemical properties to this compound.

Preparation Methods

The synthesis of 1-(4-Chloro-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-2-fluoroaniline with 2,5-dimethylpyrrole under specific reaction conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

1-(4-Chloro-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole compounds.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted pyrrole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(4-Chloro-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole can be compared with other similar compounds, such as:

    This compound-3-carboxylic acid: This compound has an additional carboxylic acid group, which can influence its chemical reactivity and biological activity.

    This compound-3-sulfonamide: The presence of a sulfonamide group can enhance its solubility and potential therapeutic applications.

    This compound-3-amine: The amine group can impart different chemical and biological properties compared to the parent compound.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-2,5-dimethylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN/c1-8-3-4-9(2)15(8)12-6-5-10(13)7-11(12)14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYMLZMLMZNAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=C(C=C2)Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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